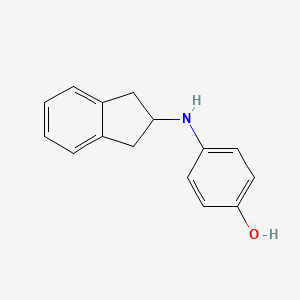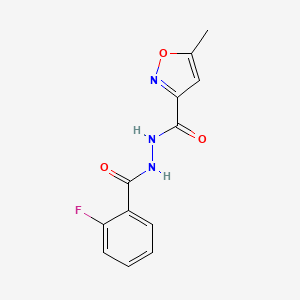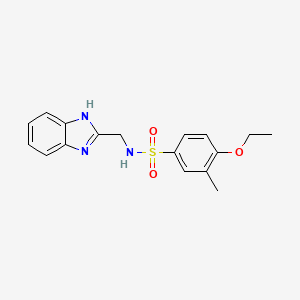
4-(2,3-dihydro-1H-inden-2-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-inden-2-ylamino)phenol, also known as DIAP, is a chemical compound that has been widely studied for its potential use in scientific research. DIAP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-ylamino)phenol is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation may alter the electronic properties of this compound, leading to changes in its fluorescence properties. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been studied for its potential use as a therapeutic agent. This compound has been found to have antioxidant properties, and may have potential as a treatment for oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(2,3-dihydro-1H-inden-2-ylamino)phenol in lab experiments is its selectivity for certain metal ions. This property allows for the detection of specific metal ions in complex biological and environmental samples. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 4-(2,3-dihydro-1H-inden-2-ylamino)phenol. One area of research could focus on the development of new fluorescent probes based on the structure of this compound. This could involve modifying the chemical structure of this compound to improve its selectivity for certain metal ions or to increase its solubility in aqueous solutions. Additionally, further research could be done to explore the potential therapeutic applications of this compound, particularly in the treatment of oxidative stress-related and inflammatory diseases. Finally, research could be done to explore the potential use of this compound in other areas of scientific research, such as imaging and drug delivery.
合成法
4-(2,3-dihydro-1H-inden-2-ylamino)phenol can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with various reagents. One common method involves the reaction of 2,3-dihydroindene with nitrosobenzene in the presence of a palladium catalyst to form a nitroso intermediate. This intermediate can then be reduced to the corresponding amine using sodium borohydride. The amine can then be reacted with 4-chlorophenol in the presence of a base to form this compound.
科学的研究の応用
4-(2,3-dihydro-1H-inden-2-ylamino)phenol has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property has been used in the development of sensors for the detection of metal ions in biological and environmental samples.
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-ylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-7-5-13(6-8-15)16-14-9-11-3-1-2-4-12(11)10-14/h1-8,14,16-17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPWRFPKHOFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









methanone](/img/structure/B7440904.png)




![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)